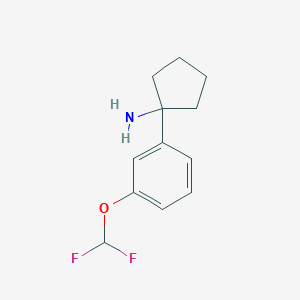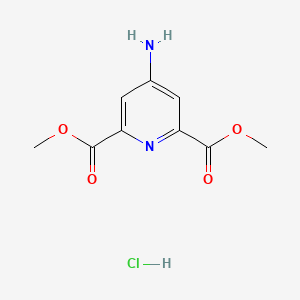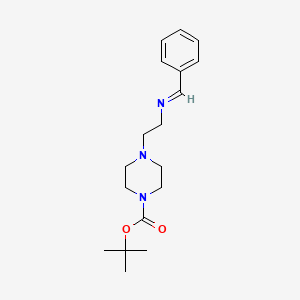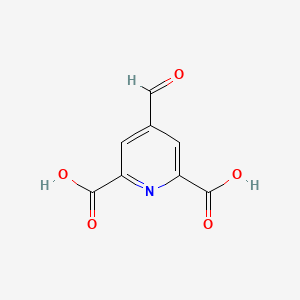![molecular formula C10H22Cl2N2 B13135795 3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The methyl group can be introduced through an alkylation reaction using a methylating agent, such as methyl iodide.
- The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile.
Amination:
- The amine group can be introduced through a nucleophilic substitution reaction using an amine source, such as ammonia or an amine derivative.
- The reaction conditions may include the use of a catalyst, such as palladium on carbon, and a solvent, such as ethanol.
Industrial Production Methods:
In an industrial setting, the production of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques, such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride typically involves the following steps:
-
Formation of the Spirocyclic Core:
- The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a piperidine derivative and a cyclohexanone derivative.
- Reaction conditions may include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF).
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically involving the amine group.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction:
- Reduction reactions can be used to modify the spirocyclic core or the functional groups.
- Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
- Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, THF.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, acetonitrile.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Studied for its unique spirocyclic structure and reactivity.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Used in the development of novel materials and polymers.
- Studied for its potential applications in catalysis and chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to specific biological effects.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors, such as G-protein coupled receptors (GPCRs), modulating their activity.
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Signaling Pathways: The compound may influence signaling pathways, such as the MAPK/ERK pathway, leading to downstream biological effects.
Comparison with Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
- 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine
Comparison:
- Structural Differences: The presence of different functional groups and heteroatoms in the spirocyclic core.
- Reactivity: Variations in reactivity due to the presence of different substituents.
- Applications: Differences in applications based on the unique properties of each compound.
Uniqueness:
- The unique spirocyclic structure of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride allows for specific interactions with biological macromolecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H22Cl2N2 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-methyl-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-8-6-9(11)10(7-8)2-4-12-5-3-10;;/h8-9,12H,2-7,11H2,1H3;2*1H |
InChI Key |
RMTYCLPSTHHCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2(C1)CCNCC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



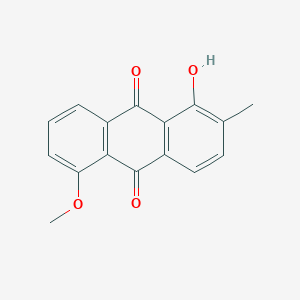

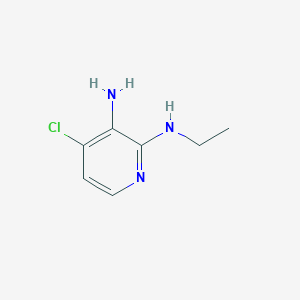
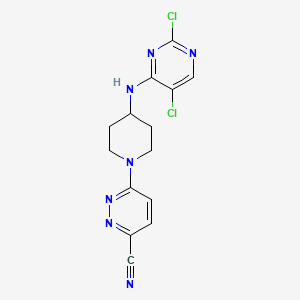
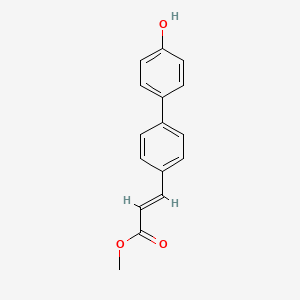

![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

